Cas no 57332-64-6 (Acetamide, 2-chloro-N-[4-(4-pyridinyl)-2-thiazolyl]-)
57332-64-6 structure
Product Name:Acetamide, 2-chloro-N-[4-(4-pyridinyl)-2-thiazolyl]-
CAS No:57332-64-6
MF:C10H8ClN3OS
MW:253.708019256592
CID:1604062
PubChem ID:53924914
Update Time:2025-04-21
Acetamide, 2-chloro-N-[4-(4-pyridinyl)-2-thiazolyl]- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-chloro-N-[4-(4-pyridinyl)-2-thiazolyl]-
- 2-chloro-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide
- 2-Chloro-N-(4-pyridin-4-ylthiazol-2-yl)-acetamide
- 2-chloro-n(4-pyridin-4-yl-thiazol-2-yl)-acetamide
- 2chloro-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide
- INCBXEAXJJDWKH-UHFFFAOYSA-N
- 57332-64-6
- SCHEMBL3255629
- DB-303287
-
- Inchi: 1S/C10H8ClN3OS/c11-5-9(15)14-10-13-8(6-16-10)7-1-3-12-4-2-7/h1-4,6H,5H2,(H,13,14,15)
- InChI Key: INCBXEAXJJDWKH-UHFFFAOYSA-N
- SMILES: ClCC(NC1=NC(=CS1)C1C=CN=CC=1)=O
Computed Properties
- Exact Mass: 253.00784
- Monoisotopic Mass: 253.008
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- PSA: 54.88
Acetamide, 2-chloro-N-[4-(4-pyridinyl)-2-thiazolyl]- Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
57332-64-6 (Acetamide, 2-chloro-N-[4-(4-pyridinyl)-2-thiazolyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk